Cas no 17312-31-1 ((+)-inophyllum E)

(+)-inophyllum E 化学的及び物理的性質
名前と識別子
-
- (+)-inophyllum E
- 3,4-b'
- 5,6-b'']tripyran-2,12-dione
- Inophyllolide
- Inophyllum E
- inophyllum-E
- (+)-Inophyllolide
- 6,6,10,11-Tetramethyl-4-phenyl-10,11-dihydro-6H-dipyrano[2,3-f;2'',3''-h]chromene-2,12-dione
- BDBM50029995
- AKOS040763021
- tetramethyl(phenyl)[?]dione
- 17312-31-1
- SCHEMBL8702867
- InChI=1/C25H22O5/c1-13-14(2)28-22-16-10-11-25(3,4)30-23(16)19-17(15-8-6-5-7-9-15)12-18(26)29-24(19)20(22)21(13)27/h5-14H,1-4H3/t13-,14+/m0/s
- CHEMBL336955
- NCGC00169193-01
- CHEBI:188173
- MEGxp0_000925
- LMPK12100023
- BRD-A91277205-001-01-2
- 10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaene-4,18-dione
- cis-and-trans-Inophyllolide
- ACon1_000956
- 10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo(12.4.0.02,7.08,13)octadeca-1(14),2(7),5,8(13),11-pentaene-4,18-dione
- INOPHYLLUM-E
-
- インチ: InChI=1S/C25H22O5/c1-13-14(2)28-22-16-10-11-25(3,4)30-23(16)19-17(15-8-6-5-7-9-15)12-18(26)29-24(19)20(22)21(13)27/h5-14H,1-4H3
- InChIKey: YRHQANFINIANSK-UHFFFAOYSA-N
- ほほえんだ: CC1Oc2c3C=CC(C)(C)Oc3c3c(cc(=O)oc3c2C(=O)C1C)-c1ccccc1 |c:5|
計算された属性
- せいみつぶんしりょう: 402.14672380g/mol
- どういたいしつりょう: 402.14672380g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 1
- 複雑さ: 789
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 61.8Ų
(+)-inophyllum E セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
(+)-inophyllum E 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5898-1 mL * 10 mM (in DMSO) |
Inophyllum E |
17312-31-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
TargetMol Chemicals | TN5898-5 mg |
Inophyllum E |
17312-31-1 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
TargetMol Chemicals | TN5898-5mg |
Inophyllum E |
17312-31-1 | 5mg |
¥ 11585 | 2024-07-20 |
(+)-inophyllum E 関連文献
-
1. Synthesis of the Calophyllum coumarins. Part 2Christopher J. Palmer,Jonathan L. Josephs J. Chem. Soc. Perkin Trans. 1 1995 3135
(+)-inophyllum Eに関する追加情報
Professional Introduction to Compound with CAS No. 17312-31-1 and Product Name (+)-inophyllum E
Compound with the CAS number 17312-31-1 and the product name (+)-inophyllum E represents a significant area of interest in the field of chemobiology and pharmaceutical research. This compound, belonging to the class of naturally derived phytochemicals, has garnered considerable attention due to its unique structural properties and potential biological activities. The systematic name (+)-inophyllum E suggests a specific stereochemical configuration, which is often a critical determinant of its pharmacological efficacy and mechanism of action.
The chemical structure of (+)-inophyllum E is characterized by a complex polyphenolic framework, which includes multiple hydroxyl groups and aromatic rings. Such structural features are commonly associated with potent antioxidant, anti-inflammatory, and antimicrobial properties. Recent studies have highlighted the compound's ability to modulate various cellular pathways, making it a promising candidate for therapeutic applications in chronic diseases and inflammatory conditions.
In the context of modern drug discovery, (+)-inophyllum E has been extensively studied for its potential role in cancer therapy. Preclinical investigations have demonstrated its ability to induce apoptosis in tumor cells while sparing healthy cells, suggesting a high therapeutic index. The compound's mechanism involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in cancerous growths. These findings have opened new avenues for developing targeted therapies that leverage the natural bioactive properties of (+)-inophyllum E.
Beyond its oncological applications, (+)-inophyllum E has shown promise in treating neurodegenerative disorders. Research indicates that the compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. Studies using animal models have revealed improvements in cognitive function and reduced neuroinflammation following treatment with (+)-inophyllum E, underscoring its potential as a therapeutic agent for conditions like Alzheimer's and Parkinson's disease.
The synthesis and isolation of (+)-inophyllum E present unique challenges due to its complex molecular architecture. Advanced chromatographic techniques combined with spectroscopic methods are employed to obtain high-purity samples for further investigation. The stereochemistry of (+)-inophyllum E, particularly the absolute configuration at specific chiral centers, is crucial for its biological activity. Therefore, enantioselective synthesis methods have been explored to ensure the production of the active enantiomer with minimal racemization.
Recent advancements in computational chemistry have accelerated the discovery process for compounds like (+)-inophyllum E. Molecular modeling studies have provided insights into its interactions with biological targets at the atomic level, aiding in the design of derivatives with enhanced efficacy and reduced side effects. These computational approaches complement experimental efforts by predicting binding affinities and metabolic stability, thereby streamlining the development pipeline.
The pharmacokinetic profile of (+)-inophyllum E is another critical aspect that has been thoroughly examined. Studies have revealed that the compound exhibits moderate bioavailability following oral administration, with absorption occurring primarily in the small intestine. Metabolism studies indicate that (+)-inophyllum E undergoes biotransformation via phase II enzymatic pathways, leading to conjugated metabolites that are excreted via bile and urine. Understanding these pharmacokinetic parameters is essential for optimizing dosing regimens and improving therapeutic outcomes.
The safety profile of (+)-inophyllum E has been evaluated through comprehensive toxicological studies conducted in vitro and in vivo. Preliminary results suggest that the compound is well-tolerated at therapeutic doses, with minimal systemic toxicity observed. However, potential interactions with other drugs or underlying health conditions warrant further investigation before clinical translation. Collaborative efforts between academic researchers and pharmaceutical companies are essential to address these safety concerns systematically.
The future direction of research on (+)-inophyllum E lies in translating preclinical findings into clinical trials. Phase I trials are currently underway to assess safety and pharmacokinetic profiles in human subjects, followed by larger-scale studies to evaluate efficacy across various disease indications. The integration of traditional phytochemical knowledge with modern biotechnological approaches holds great promise for unlocking the full therapeutic potential of natural products like (+)-inophyllum E.
In conclusion, compound with CAS No. 17312-31-1 and product name (+)-inophyllum E represents a compelling example of how natural products can inspire novel therapeutic strategies. Its unique chemical structure, coupled with promising biological activities, positions it as a valuable asset in contemporary medicine. As research continues to uncover new insights into its mechanisms of action and pharmacological properties, (+)-inophyllum E is poised to make significant contributions to human health and disease management.
17312-31-1 ((+)-inophyllum E) 関連製品
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 2305253-78-3(1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride)
- 1214354-50-3(2-(5-(Trifluoromethyl)biphenyl-3-yl)acetic acid)
- 2177263-58-8((S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride)
- 1423028-99-2(3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride)
- 35969-62-1(7-phenyl-5,6-dihydro-1,6-naphthyridin-5-one)
- 475271-62-6(4-O-Des(difluoromethyl) Roflumilast)
- 2172051-22-6({5-(2-methoxyethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1804371-86-5(6-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-4-acetonitrile)
- 2697176-73-9(2-(dihydroxyboranyl)-5-phenylbenzoic acid)




